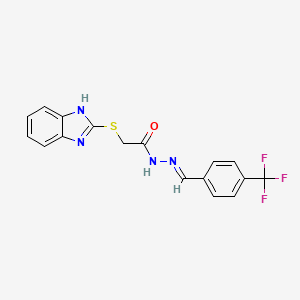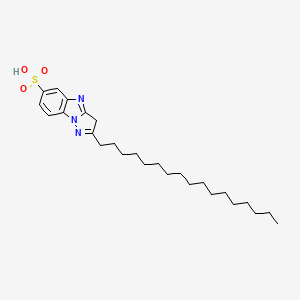
2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazol-3-ium;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazol-3-ium;hydrochloride is a complex organic compound that features a tetrazolium core substituted with iodophenyl, nitrophenyl, and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazol-3-ium;hydrochloride typically involves multi-step organic reactions. The general synthetic route includes:
Formation of Tetrazole Ring: The tetrazole ring is formed by the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: The iodophenyl, nitrophenyl, and phenyl groups are introduced through electrophilic aromatic substitution reactions.
Final Assembly: The final compound is assembled by coupling the substituted tetrazole with hydrochloride to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large-scale batch reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.
化学反应分析
Types of Reactions
2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazol-3-ium;hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amine.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed.
Major Products
Oxidation: Nitro derivatives or nitroso compounds.
Reduction: Aminophenyl derivatives.
Substitution: Azido or thiol-substituted phenyl derivatives.
科学研究应用
2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazol-3-ium;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and sensors.
作用机制
The mechanism of action of 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazol-3-ium;hydrochloride involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways such as NF-κB and MAPK, leading to changes in cellular responses.
相似化合物的比较
Similar Compounds
- 4-nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate
- Tetrakis(4-aminophenyl)ethene-doped perylene microcrystals
Uniqueness
2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazol-3-ium;hydrochloride is unique due to its specific substitution pattern on the tetrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
属性
分子式 |
C19H14ClIN5O2+ |
|---|---|
分子量 |
506.7 g/mol |
IUPAC 名称 |
2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazol-3-ium;hydrochloride |
InChI |
InChI=1S/C19H13IN5O2.ClH/c20-15-6-8-16(9-7-15)23-21-19(14-4-2-1-3-5-14)22-24(23)17-10-12-18(13-11-17)25(26)27;/h1-13H;1H/q+1; |
InChI 键 |
JORABGDXCIBAFL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)I.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![((5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B12039876.png)
![4-{[(E)-(9-Ethyl-9H-carbazol-3-YL)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12039878.png)


![(5E)-2-(4-ethoxyphenyl)-5-[4-(isopentyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12039891.png)
![1-(5-Chloro-2-nitrophenyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B12039892.png)
![N-(2-furylmethyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12039896.png)


![4-{(E)-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B12039917.png)
![(5Z)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B12039927.png)

![2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12039942.png)
![2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12039945.png)
